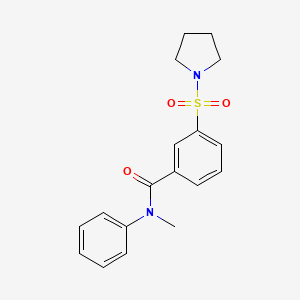
3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide
Descripción general
Descripción
3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as ABT-639, is a selective T-type calcium channel blocker. It is a small molecule drug that has been studied for its potential therapeutic applications in various diseases, including neuropathic pain, epilepsy, and hypertension.
Mecanismo De Acción
3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide is a selective T-type calcium channel blocker. T-type calcium channels are involved in the regulation of neuronal excitability and are important in the generation and transmission of pain signals. By blocking T-type calcium channels, 3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide reduces the excitability of neurons and decreases the transmission of pain signals.
Biochemical and Physiological Effects:
3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to have potent analgesic effects in animal models of neuropathic pain. It has also been shown to have anticonvulsant activity and antihypertensive effects in animal models. 3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide has several advantages for lab experiments. It is a small molecule drug that is easy to synthesize and purify. It has potent and selective effects on T-type calcium channels, making it a useful tool for studying the role of these channels in various diseases. However, 3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide has some limitations for lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its effects on other ion channels and receptors have not been extensively studied, which could limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide. One area of interest is its potential use in the treatment of neuropathic pain in humans. Clinical trials are currently underway to evaluate the safety and efficacy of 3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide in humans with neuropathic pain. Another area of interest is its potential use in the treatment of epilepsy and hypertension. Further studies are needed to evaluate the effects of 3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide on these conditions in animal models and humans. Finally, there is a need for further studies to evaluate the pharmacokinetics and pharmacodynamics of 3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide, including its effects on other ion channels and receptors.
Aplicaciones Científicas De Investigación
3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have potent analgesic effects in animal models of neuropathic pain. It also has anticonvulsant activity and has been studied for its potential use in the treatment of epilepsy. In addition, 3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to have antihypertensive effects in animal models of hypertension.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-12(13-7-3-2-4-8-13)20-18(22)17-11-16(21-23-17)14-9-5-6-10-15(14)19/h2-10,12,17H,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYZFSHKHIVTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC(=NO2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(allyloxy)benzylidene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4819112.png)


![N-[4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4819129.png)

![methyl 3-({[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B4819146.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-bromo-4-methoxybenzamide](/img/structure/B4819164.png)
![1-[(2,6-difluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4819170.png)
![ethyl 2-[({[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4819178.png)
![ethyl N-({[3,5-bis(trifluoromethyl)phenyl]amino}carbonyl)-beta-alaninate](/img/structure/B4819185.png)
![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4819202.png)
![1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B4819208.png)
![3-cyclopropyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4819223.png)